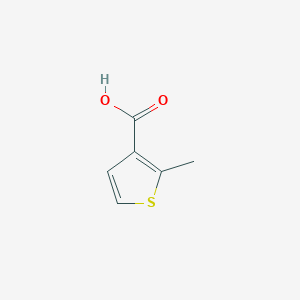

2-Methylthiophene-3-carboxylic acid

Description

Significance in Organic Synthesis and Heterocyclic Chemistry

The significance of 2-Methylthiophene-3-carboxylic acid in organic synthesis stems from the versatile reactivity of its constituent parts. The thiophene (B33073) ring is an aromatic system that can undergo electrophilic substitution reactions, and the carboxylic acid group allows for a wide array of transformations, including esterification, amidation, and reduction. libretexts.org The methyl group can also influence the regioselectivity of these reactions.

This compound serves as a crucial building block for the construction of more complex heterocyclic systems. Thiophenes are considered isosteres of benzene (B151609), meaning they can often replace a benzene ring in biologically active compounds without a significant loss of activity. wikipedia.org This principle is widely applied in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, thiophene-containing compounds have been investigated as inhibitors of enzymes like HCV NS5B polymerase. nih.gov

Historical Context of Thiophene Carboxylic Acid Research

The study of thiophene chemistry dates back to 1882, when Viktor Meyer discovered thiophene as a contaminant in benzene derived from coal tar. wikipedia.orgderpharmachemica.com This discovery opened the door to the exploration of a new class of aromatic compounds. Early research focused on understanding the fundamental properties and reactions of the thiophene ring, which were found to be analogous to those of benzene. britannica.com

The investigation of thiophene carboxylic acids followed as a natural progression. Thiophene-2-carboxylic acid and thiophene-3-carboxylic acid are the two primary monocarboxylic acid derivatives of thiophene. wikipedia.org Methods for their synthesis, such as the oxidation of the corresponding aldehydes or acetylthiophenes, were developed. wikipedia.org The introduction of substituents onto the thiophene ring, leading to compounds like this compound, allowed for finer control over the molecule's properties and reactivity, expanding the synthetic utility of this class of compounds. The development of synthetic routes to substituted thiophene carboxylic acids has been an ongoing area of research, with various methods being explored to achieve efficient and regioselective carboxylation. semanticscholar.org

Current Research Trends and Future Directions for this compound

Current research involving this compound is largely centered on its application as an intermediate in the synthesis of functional materials and pharmacologically active molecules. Its derivatives are being explored for their potential in various fields. For example, its ester, methyl 2-methylthiophene-3-carboxylate, is utilized in the development of polymer materials with specific electronic and optical properties, contributing to advancements in organic light-emitting diodes (OLEDs) and organic solar cells. quinoline-thiophene.com

Future research is likely to continue to capitalize on the synthetic versatility of this compound. The development of novel, more efficient synthetic methodologies to access this and related compounds will remain a key focus. Furthermore, its use as a scaffold for the creation of new pharmaceutical agents and functional organic materials is expected to expand as our understanding of structure-activity and structure-property relationships grows. The strategic placement of the methyl and carboxylic acid groups on the thiophene ring provides a platform for generating diverse molecular architectures with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

2-methylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZOPBSZDIBXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405016 | |

| Record name | 2-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1918-78-1 | |

| Record name | 2-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLTHIOPHENE-3-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Strategies

Classical and Established Synthesis Routes

Traditional methods for the synthesis of 2-Methylthiophene-3-carboxylic acid rely on well-established organic reactions, including the hydrolysis of ester precursors and the carboxylation of organometallic reagents.

Hydrolysis of Ester Precursors

A common and straightforward method for the preparation of this compound is the hydrolysis of its corresponding esters. Both tert-butyl and ethyl esters are frequently used precursors.

Similarly, tert-butyl 2-methylthiophene-3-carboxylate can be hydrolyzed to the target acid. tert-Butyl esters are known for their stability under basic conditions but are labile to acid hydrolysis. arkat-usa.org The deprotection of tert-butyl esters can be achieved using various acidic reagents. Aqueous phosphoric acid is an effective and environmentally benign option for the deprotection of tert-butyl esters. organic-chemistry.org Alternatively, the tert-butyl ester can be converted to the corresponding acid chloride by reaction with thionyl chloride at room temperature, which can then be hydrolyzed to the carboxylic acid. organic-chemistry.org

Direct Carboxylation Methods

Direct carboxylation involves the introduction of a carboxyl group onto the thiophene (B33073) ring in a single step. One notable method is the carboxylation of 2-methylthiophene (B1210033) using carbon dioxide in the presence of a suitable base.

Recent studies have shown the direct carboxylation of thiophene with CO2 can be achieved in a solvent-free medium containing a mixture of a carbonate (e.g., cesium carbonate) and a carboxylate salt. acs.orgmdpi.com This base-mediated system is capable of cleaving the relatively non-acidic C-H bond of the thiophene ring, allowing for the insertion of CO2. acs.org The choice of the carboxylate salt has been shown to have a synergistic effect on the reaction, with cesium pivalate (B1233124) being a particularly effective additive. acs.org The proposed mechanism involves an initial deprotonation of the thiophene ring by the basic medium, followed by the nucleophilic attack of the resulting carbanion on the carbon dioxide molecule. acs.orgmdpi.com While this method has been demonstrated for thiophene, the underlying principles are applicable to substituted thiophenes like 2-methylthiophene.

| Carbonate | Carboxylate Additive | Product | Yield (%) |

|---|---|---|---|

| Cs₂CO₃ | Cesium Acetate (B1210297) | Thiophene-2-carboxylate (B1233283) | Trace |

| Cs₂CO₃ | Cesium Pivalate | Thiophene-2-carboxylate | Higher Yield |

| K₂CO₃ | Potassium Acetate | Thiophene-2-carboxylate | Trace |

Grignard Reagent-Mediated Carboxylation of Halogenated Thiophenes

The carboxylation of a Grignard reagent is a classic and reliable method for the synthesis of carboxylic acids. In the context of this compound, this typically involves the formation of a Grignard reagent from a halogenated precursor like 2-bromo-3-methylthiophene (B51420) .

A critical step in the formation of the Grignard reagent is the activation of the magnesium metal. wvu.eduwikipedia.org Magnesium is typically coated with a passivating layer of magnesium oxide that can inhibit the reaction. wvu.edu Several methods are employed to overcome this:

Mechanical Activation: Crushing the magnesium turnings in situ or using ultrasound can break the oxide layer and expose a fresh, reactive metal surface. wikipedia.org

Chemical Activation: The use of activating agents is common. A small amount of iodine, methyl iodide, or 1,2-dibromoethane (B42909) is often added to initiate the reaction. wikipedia.orgresearchgate.net 1,2-dibromoethane is particularly advantageous as the formation of ethylene (B1197577) gas provides a visual cue that the reaction has started. wikipedia.org

Pre-treatment: Heating the magnesium turnings under a dry, inert atmosphere can help to remove moisture and activate the surface. researchgate.net

Hydride Activation: Utilizing reagents like diisobutylaluminum hydride (DIBAH) can activate the magnesium surface and also serve to dry the reaction mixture, allowing for a more controlled initiation of the Grignard reagent formation. acs.orgacs.org

Once the magnesium is activated, the metal-halogen exchange occurs, where the magnesium inserts into the carbon-bromine bond of 2-bromo-3-methylthiophene to form the Grignard reagent.

The introduction of carbon dioxide to the Grignard reagent must be carefully controlled. The reaction is typically performed at low temperatures to minimize side reactions. Solid carbon dioxide (dry ice) is a convenient source, where the Grignard solution is added to an excess of crushed dry ice. Alternatively, gaseous CO2 can be bubbled through the reaction mixture or introduced under pressure. mdpi.com Recent developments have explored mechanochemical Grignard reactions where gaseous CO2 is used in a ball mill, offering advantages such as reduced solvent use and shorter reaction times. wvu.eduwikipedia.org

After the reaction with carbon dioxide is complete, the resulting magnesium carboxylate salt is hydrolyzed by the addition of a dilute aqueous acid, such as hydrochloric acid or sulfuric acid, to yield the final carboxylic acid product.

| Aryl Bromide | Carboxylic Acid Product | Yield (%) |

|---|---|---|

| 4-Bromotoluene | 4-Toluic acid | 40 |

| 2-Bromotoluene | 2-Toluic acid | 67 |

| 4-Bromochlorobenzene | 4-Chlorobenzoic acid | 49 |

| 4-Bromofluorobenzene | 4-Fluorobenzoic acid | 51 |

Transition Metal-Catalyzed Synthetic Approaches

Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions for the formation of C-C bonds, including carboxylation. These methods can offer alternative reaction pathways and improved efficiencies.

The palladium-catalyzed carboxylation of aryl halides or pseudo-halides with carbon dioxide is a well-known transformation. The mechanism of palladium-catalyzed carboxylation of thiophene with CO2 has been investigated using density functional theory (DFT), suggesting a process that involves the cleavage of a C-H bond by palladium acetate, followed by the insertion of CO2 into the resulting palladium-carbon bond. mdpi.com While direct arylation of 2-methylthiophene has been reported, demonstrating its viability in palladium-catalyzed C-H functionalization, specific examples of its direct palladium-catalyzed carboxylation are less common. researchgate.net

An alternative approach involves the use of other transition metals. A method for the synthesis of 2-thiophenecarboxylic acids using vanadium, iron, or molybdenum-containing catalysts has been reported. In one example, the reaction of 2-methylthiophene with a system of CCl4, methanol (B129727), and a VO(acac)2 catalyst resulted in the formation of methyl 2-methyl-5-thiophenecarboxylate, indicating that carboxylation at the 5-position is favored under these conditions. This suggests that the choice of catalyst and reaction conditions can influence the regioselectivity of the carboxylation.

| Compound Name |

|---|

| This compound |

| tert-butyl 2-methylthiophene-3-carboxylate |

| ethyl 2-methylthiophene-3-carboxylate |

| 2-bromo-3-methylthiophene |

| 2-methylthiophene |

| sodium hydroxide |

| hydrochloric acid |

| thionyl chloride |

| cesium carbonate |

| cesium pivalate |

| carbon dioxide |

| 2-methyl-3-thienylmagnesium bromide |

| sulfuric acid |

| magnesium |

| iodine |

| methyl iodide |

| 1,2-dibromoethane |

| ethylene |

| diisobutylaluminum hydride |

| palladium |

| palladium acetate |

| vanadium |

| iron |

| molybdenum |

| carbon tetrachloride |

| methanol |

| vanadyl acetylacetonate (B107027) |

| methyl 2-methyl-5-thiophenecarboxylate |

Palladium-Catalyzed Carbonylation of Thiophenes

A significant advancement in the synthesis of thiophene carboxylic acids is the direct palladium-catalyzed carbonylation of thiophene C-H bonds. rsc.org Historically, such direct carbonylations promoted by palladium were challenging to implement catalytically due to the thermal instability of the active palladium species, which would often decompose into inactive palladium black. rsc.orgrsc.org However, recent breakthroughs have established a novel and highly efficient method using a minimal amount of palladium(II) acetate (as low as 1 mol%) as the catalyst. rsc.org This process successfully converts thiophenes into their corresponding carboxylic acids in high yields. rsc.orgrsc.org

The catalytic cycle is understood to involve several key steps. Initially, a C-H bond on the thiophene ring is activated by a high-valent palladium species. rsc.org This is followed by the insertion of carbon monoxide (CO), which serves as the carbonyl source, into the newly formed carbon-palladium bond. rsc.orgrsc.org Subsequent reductive elimination and protonation steps yield the final carboxylic acid product. rsc.org

Role of Stoichiometric Oxidants (e.g., p-benzoquinone)

A crucial component of this catalytic system is the use of a stoichiometric oxidant, with p-benzoquinone (p-BQ) being a prime example. rsc.orgrsc.org The primary function of p-benzoquinone is to regenerate the catalytically active high-valent palladium species from the Pd(0) that is formed at the end of the catalytic cycle. rsc.orgrsc.org This re-oxidation is essential for achieving catalytic turnover and preventing the accumulation of inactive palladium black. rsc.org In related palladium-catalyzed reactions, benzoquinone has also been noted to potentially play a dual role by not only promoting the reoxidation of Pd(0) but also by facilitating the C–O bond-forming reductive elimination step. nih.gov

Influence of CO/CO2 Binary Conditions on Catalyst Stability and Yield

A key innovation that enables the use of low catalyst loadings is the implementation of a binary system of carbon monoxide (CO) and pressurized carbon dioxide (CO₂). rsc.org While CO acts as the reactant and carbonyl source, the addition of pressurized CO₂ has been demonstrated to significantly suppress the thermal decomposition of the active palladium catalyst. rsc.orgrsc.org This stabilizing effect enhances the durability of the catalyst under the required reaction conditions, allowing for highly efficient conversion of thiophenes to their carboxylic acids with just 1 mol% of the palladium catalyst. rsc.org The use of this CO/CO₂ binary system is a pivotal development, transforming a previously difficult reaction into a practical and versatile method for direct carbonylation. rsc.orgrsc.org

Table 1: Effect of Reaction Conditions on Palladium-Catalyzed Carbonylation of Thiophene

| Catalyst | Oxidant | Atmosphere | Yield | Reference |

| Pd(OAc)₂ (1 mol%) | p-Benzoquinone | CO/CO₂ | Up to quantitative | rsc.org |

| Pd(OAc)₂ | p-Benzoquinone | CO only | Lower yield (due to catalyst decomposition) | rsc.orgrsc.org |

Rhodium(III)-Catalyzed Decarboxylative C-H Arylation

Rhodium(III) catalysis has enabled a sophisticated approach for the functionalization of thiophenes through a decarboxylative C-H/C-H cross-coupling reaction. nih.gov In this methodology, the carboxylic acid group of a compound like this compound can serve as a traceless directing group. nih.gov This strategy allows for the direct arylation of the thiophene core, providing a straightforward route to complex biaryl scaffolds that would otherwise require lengthy synthetic sequences. nih.gov The reaction demonstrates broad tolerance for various functional groups on the coupling partners. nih.gov A notable application of this method is the one-step, gram-scale synthesis of a biologically active 3,5-substituted 2-arylthiophene, showcasing its utility and scalability. nih.gov

Iridium-Catalyzed Annulation Reactions

Iridium catalysis has emerged as a powerful tool for the functionalization of thiophenes, particularly through one-pot annulation reactions with carboxylic acids. nih.govdntb.gov.ua These reactions can produce valuable thiophene-fused coumarin-type frameworks. nih.govdntb.gov.ua The process is versatile; for instance, reacting 2-substituted thiophenes with α,β-unsaturated carboxylic acids leads to the formation of various thiophene-containing spirocyclic products through dearomatization reactions. nih.govdntb.gov.ua

Mechanistic Insights into Heck-type Pathways

The mechanism of these iridium-catalyzed annulations has been investigated, and the observation of interconnected dearomative and annulative reactions provides direct evidence for a Heck-type pathway. nih.govdntb.gov.ua This mechanistic scenario is distinct from other well-known pathways in C-H functionalization, such as electrophilic aromatic substitution (SEAr) or concerted metalation-protodemetalation (CMD), which are common in other cross-coupling reactions involving thiophenes. nih.govdntb.gov.ua The identification of a Heck-type mechanism, where a C-H bond is functionalized via an organometallic intermediate, is a recurring theme in modern transition-metal catalysis and has also been implicated in rhodium-catalyzed cascade annulations and palladium-catalyzed arylations of thiophenes. researchgate.netacs.orgnih.gov

Advanced Synthetic Protocols and Process Development

The development of advanced synthetic protocols for modifying thiophene cores, including the synthesis of this compound and its derivatives, has increasingly focused on transition-metal-catalyzed C-H activation. These modern methods represent a significant improvement over traditional multi-step syntheses by offering greater atom economy, higher regioselectivity, and broader functional group tolerance. rsc.orgnih.gov

Key advancements include:

Low Catalyst Loading: The development of highly stable catalytic systems, such as the Pd(OAc)₂ catalyst under CO/CO₂ conditions, allows for reactions to proceed with as little as 1 mol% of the catalyst, increasing the practicality and cost-effectiveness of the process. rsc.orgrsc.org

Mild Reaction Conditions: Some advanced protocols, such as the palladium-catalyzed β-arylation of thiophenes, can be conducted at room temperature, which is advantageous for preserving sensitive functional groups. acs.org

High Regioselectivity: Catalytic systems are often designed to control the position of functionalization with high precision, enabling the synthesis of specific regioisomers that are difficult to access otherwise. nih.govacs.org

Scalability: The utility of these advanced methods is underscored by their successful application on a larger scale, such as the gram-scale synthesis achieved with rhodium(III)-catalyzed decarboxylative arylation. nih.gov

The refinement of these protocols is continually supported by detailed mechanistic studies, including kinetic analyses and density functional theory (DFT) calculations, which provide crucial insights into the reaction pathways and help in the rational design of more efficient catalysts. acs.orgmdpi.com

Enantioselective Synthesis for Chiral Derivatives

The generation of chiral molecules is a cornerstone of modern pharmaceutical and materials science. While direct enantioselective synthesis of this compound is not widely documented, methodologies developed for analogous carboxylic acids provide a clear pathway for producing its chiral derivatives. A notable strategy is the enantioselective beilstein-journals.orgchemicalbook.com-Wittig rearrangement of α-allyloxycarboxylic acids, which can be adapted to create highly functionalized, optically pure α-hydroxycarboxylic acids. thieme-connect.de

This method utilizes a strong chiral base, such as a tetradentate chiral lithium amide, which is prepared from a chiral amine and n-butyllithium. The process involves the formation of a chiral mixed aggregate between the lithium amide and the enolate of an α-allyloxy derivative of this compound. This chiral aggregate effectively shields one enantioface of the enolate anion. thieme-connect.de Subsequent intramolecular beilstein-journals.orgchemicalbook.com-sigmatropic rearrangement leads to the formation of a new carbon-carbon bond at the α-position, yielding a chiral α-hydroxycarboxylic acid derivative in a single step. thieme-connect.de Although the enantioselectivity of this particular rearrangement may require further optimization, it represents a powerful and direct method for accessing valuable chiral building blocks derived from this compound. thieme-connect.de

Multi-Kilogram Scale Synthesis and Scalability Studies

The transition from laboratory-scale synthesis to industrial production presents significant challenges, including cost, safety, and efficiency. For thiophene-based compounds, which are crucial intermediates, developing commercially viable processes that can be performed on a multi-kilogram scale is essential. beilstein-journals.org

One successful approach for a related compound, 4-bromo-3-methyl-2-thiophenecarbonyl chloride, involved a multi-step process beginning with 3-methylthiophene. A key step was a one-pot bromination/debromination procedure to produce 2,4-dibromo-3-methylthiophene. beilstein-journals.org Following this, the carboxylic acid functionality was introduced using one of two primary methods:

Grignard Reaction: Metallation to form a Grignard reagent, followed by carbonation with carbon dioxide (CO2). beilstein-journals.org

Palladium-Catalyzed Carbonylation: A carbonylation reaction under carbon monoxide (CO) pressure, catalyzed by a palladium complex. beilstein-journals.org

These strategies highlight robust methods for introducing the carboxylic acid group that are amenable to scale-up. Further illustrating the scalability of thiophene chemistry, a process for the vapor phase chlorination of 2-thiophenecarbonitrile (B31525) was successfully executed on a multi-kilogram scale in a laboratory setting to produce 3,4,5-trichloro-2-thiophenenitrile. beilstein-journals.org This demonstrates that with careful process development, the synthesis of functionalized thiophenes can be scaled to meet industrial demand.

| Starting Material | Key Intermediate | Carbonation Method | Scale | Reference |

|---|---|---|---|---|

| 3-Methylthiophene | 2,4-Dibromo-3-methylthiophene | Grignard reaction followed by CO2 | Multi-Kg Scale or Larger | beilstein-journals.org |

| 3-Methylthiophene | 2,4-Dibromo-3-methylthiophene | Palladium-catalyzed carbonylation under CO | Multi-Kg Scale or Larger | beilstein-journals.org |

Optimization of Reaction Conditions and Reagent Stoichiometry

The efficiency and yield of a chemical synthesis are highly dependent on reaction conditions such as temperature, reaction time, and the choice of catalyst. A general procedure for preparing 2-thiophenecarboxylic acid and its derivatives has been developed utilizing a CCl4–CH3OH system in the presence of specific metal-containing catalysts. semanticscholar.org This method involves the oxidative carboxylation of thiophenes.

The choice of catalyst was found to be critical for the reaction's success. Extensive studies identified that iron(III) acetylacetonate (Fe(acac)3), vanadyl acetylacetonate (VO(acac)2), and molybdenum hexacarbonyl (Mo(CO)6) are particularly effective catalysts for this transformation. semanticscholar.org The reaction proceeds through a probable scheme where methanol is oxidized by tetrachloromethane to generate key reactive intermediates. These intermediates then react with the thiophene substrate, leading to the formation of the carboxylic acid, which is subsequently esterified in the presence of excess methanol. semanticscholar.org

Optimization studies determined specific conditions that maximize the yield of the desired product. For instance, the reaction of 2-acetylthiophene (B1664040) with the CH3OH–CCl4–VO(acac)2 system at 175°C for 5 hours resulted in an 85% yield of methyl 2-acetyl-5-thiophenecarboxylate. semanticscholar.org

| Substrate | Catalyst | System | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Thiophene | Fe(acac)3 | CCl4-CH3OH | 140°C | 6 h | 64% | semanticscholar.org |

| 2-Acetylthiophene | VO(acac)2 | CCl4-CH3OH | 175°C | 5 h | 85% | semanticscholar.org |

Chemical Reactivity and Mechanistic Investigations

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for the chemical modification of 2-methylthiophene-3-carboxylic acid, enabling the synthesis of a variety of derivatives through reactions such as esterification, amide formation, and anhydride (B1165640) formation. These transformations typically proceed via nucleophilic acyl substitution.

Esterification Reactions

Esterification of this compound is a common transformation. One standard method involves the reaction of the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol, under acidic catalysis (e.g., concentrated sulfuric acid) with heating. quinoline-thiophene.com This is a reversible process known as Fischer esterification, and to drive the reaction toward the product, the equilibrium may need to be shifted, often by removing water or using an excess of the alcohol. quinoline-thiophene.comlibretexts.org

More reactive reagents can also be employed for esterification under milder conditions. For instance, diazomethane (B1218177) can convert the carboxylic acid to its methyl ester without the need for a strong acid catalyst, which can help to improve product purity by avoiding side reactions. quinoline-thiophene.com Another effective method is the Yamaguchi esterification, which involves treating the carboxylic acid with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine, followed by the addition of the desired alcohol. uni-bayreuth.de This method was utilized to synthesize an ester from this compound and a complex alcohol with a 72% yield. uni-bayreuth.de

The resulting esters, such as methyl 2-methylthiophene-3-carboxylate, are themselves useful intermediates that can undergo further reactions like hydrolysis back to the carboxylic acid or transesterification with another alcohol. quinoline-thiophene.com

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Methanol | Concentrated H₂SO₄, heat | Methyl 2-methylthiophene-3-carboxylate | Not specified | quinoline-thiophene.com |

| This compound | γ-hydroxy-β-ketoester | 2,4,6-trichlorobenzoyl chloride, Et₃N, DMAP | β-ketoacyl ester | 72% | uni-bayreuth.de |

| This compound | Diazomethane | Mild conditions | Methyl 2-methylthiophene-3-carboxylate | Not specified | quinoline-thiophene.com |

Amide Formation Reactions

Amides of this compound are synthesized by reacting the carboxylic acid or its more reactive derivatives with ammonia (B1221849) or primary or secondary amines. A common laboratory method involves first converting the carboxylic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂). libretexts.orglibretexts.org The resulting 2-methylthiophene-3-carbonyl chloride is highly reactive and readily undergoes nucleophilic attack by an amine to form the corresponding amide.

Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the direct reaction between the carboxylic acid and an amine. libretexts.orgpressbooks.pubyoutube.com DCC activates the carboxylic acid to form a reactive intermediate, which is then susceptible to nucleophilic attack by the amine. pressbooks.pubyoutube.com This method avoids the harsh conditions of forming an acid chloride. While direct reaction of a carboxylic acid and an amine is possible, it typically requires high temperatures. libretexts.orgpressbooks.pub The resulting amides are important in medicinal chemistry; for example, the core structure of the anticoagulant drug Rivaroxaban features a thiophene-2-carboxamide moiety, highlighting the significance of this functional group. wikipedia.org

Anhydride Formation Reactions

Acid anhydrides are derivatives of carboxylic acids and can be formed from this compound. Symmetrical anhydrides can be prepared by the dehydration of two molecules of the carboxylic acid. This typically requires a dehydrating agent, as simple heating is often insufficient or requires harsh conditions. nih.govtmc.edu

A more common method for preparing anhydrides involves the reaction of a carboxylate salt with a reactive acylating agent, such as an acyl chloride. nih.govtmc.edu For instance, this compound can be converted to its sodium salt, which can then react with 2-methylthiophene-3-carbonyl chloride to form the symmetrical anhydride. Alternatively, reacting the carboxylic acid with a powerful acylating agent like oxalyl chloride or thionyl chloride can lead to anhydride formation. nih.govtmc.edu A modern approach involves using triphenylphosphine (B44618) oxide and oxalyl chloride, which promotes the efficient synthesis of symmetric anhydrides under mild, neutral conditions. nih.gov

Nucleophilic Acyl Substitution Pathways

The esterification, amidation, and anhydride formation reactions of this compound are all examples of nucleophilic acyl substitution. masterorganicchemistry.comkhanacademy.org This class of reactions proceeds through a characteristic addition-elimination mechanism. masterorganicchemistry.comyoutube.com

The general pathway involves two key steps:

Nucleophilic Addition: The nucleophile (e.g., an alcohol, amine, or carboxylate) attacks the electrophilic carbonyl carbon of the carboxylic acid or its derivative. This attack breaks the π-bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. masterorganicchemistry.comkhanacademy.org

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, a leaving group is expelled. masterorganicchemistry.comkhanacademy.org

The reactivity of the carboxylic acid derivative is determined by the nature of the leaving group. For a successful substitution, the incoming nucleophile must be a stronger base than the leaving group. masterorganicchemistry.com Carboxylic acids themselves have a hydroxyl (-OH) group, which is a poor leaving group. Therefore, the reaction is often catalyzed by an acid to protonate the hydroxyl group, converting it into a much better leaving group (water). libretexts.org Alternatively, the -OH group can be converted into a better leaving group by reaction with reagents like thionyl chloride (to form an acid chloride) or by using coupling agents like DCC. libretexts.orgpressbooks.pub

Reactions of the Thiophene (B33073) Ring System

Oxidation Reactions (e.g., to sulfoxides or sulfones)

The sulfur atom in the thiophene ring of this compound can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. ysu.amacsgcipr.org The oxidation of sulfides is a fundamental transformation in organic synthesis, with the resulting sulfoxides and sulfones being valuable synthetic intermediates. ysu.amsci-hub.st

The selective oxidation of the sulfide (B99878) to the sulfoxide without further oxidation to the sulfone can be challenging and often requires careful control of the reaction conditions and stoichiometry of the oxidant. acsgcipr.org Common oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a metal catalyst. organic-chemistry.orgorganic-chemistry.org For example, tantalum carbide can catalyze the oxidation of sulfides to sulfoxides with high yields using 30% hydrogen peroxide. organic-chemistry.orgorganic-chemistry.org

To achieve oxidation to the sulfone, stronger oxidizing conditions or a different catalyst may be employed. For instance, using niobium carbide as a catalyst with hydrogen peroxide can efficiently yield the corresponding sulfone. organic-chemistry.orgorganic-chemistry.org The choice of oxidant and catalyst is crucial for controlling the level of oxidation. acsgcipr.org

Table 2: Products of Oxidation Reactions

| Starting Material | Product | Oxidation Level | Reference |

|---|---|---|---|

| This compound | This compound 1-oxide | Sulfoxide | ysu.amacsgcipr.org |

| This compound | This compound 1,1-dioxide | Sulfone | ysu.amorganic-chemistry.org |

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving this compound requires the characterization of transient species like intermediates and transition states. In C-H activation reactions, the formation of a five- or six-membered metallocycle is a key thermodynamic and kinetic driver for selectivity. youtube.com

Modern analytical techniques, such as mass spectrometry, are instrumental in probing these fleeting species. The predicted Collision Cross Section (CCS) values, which relate to an ion's size and shape, can help identify intermediates in the gas phase. uni.lu For this compound, CCS values have been predicted for various adducts, providing a baseline for experimental detection of reaction intermediates. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 143.01613 | 126.3 |

| [M+Na]⁺ | 164.99807 | 135.7 |

| [M-H]⁻ | 141.00157 | 129.6 |

| [M+K]⁺ | 180.97201 | 133.8 |

Data sourced from PubChemLite uni.lu. These values are computationally predicted and serve as a reference for experimental mass spectrometry studies.

Comparing the reactivity of this compound with its isomers provides valuable mechanistic insight. One key isomer is 3-methyl-2-thiophenecarboxylic acid. While both share the same molecular formula (C₆H₆O₂S) and weight (142.18 g/mol ), the relative positions of the methyl and carboxylic acid groups lead to differences in physical properties and chemical reactivity. nih.govsigmaaldrich.com For example, their melting points differ significantly, suggesting differences in crystal packing and intermolecular forces. sigmaaldrich.com

Mechanistic studies often compare the directing effects of the functional groups in these isomers during reactions like electrophilic substitution or C-H activation. The different electronic environments of the C-H bonds on the thiophene ring, influenced by the substituent placement, can lead to different reaction outcomes or rates under identical conditions. Studies on the oxidation of methylthiophenes to their corresponding carboxylic acids have also implicitly highlighted the distinct reactivity of different ring positions. psu.edu

Table 3: Property Comparison of Thiophenecarboxylic Acid Isomers

| Compound | CAS Number | Molecular Formula | Melting Point (°C) |

|---|---|---|---|

| This compound | 1918-78-1 | C₆H₆O₂S | 115-117 |

Data compiled from search results sigmaaldrich.comsigmaaldrich.com.

Catalysts play a pivotal role in defining the reaction pathways of this compound, particularly in C-H functionalization. Transition metals like palladium and rhodium are central to these processes. pku.edu.cnrsc.org The choice of catalyst and associated ligands can dramatically influence reaction efficiency and selectivity.

In palladium-catalyzed C-H activation, the carboxylic acid group's ability to coordinate with the metal center is crucial. rsc.org The catalyst facilitates the formation of a palladacycle intermediate, which directs functionalization to a specific position. rsc.orgyoutube.com This catalytic cycle bypasses the need for harsh reagents and can proceed under milder conditions. Similarly, rhodium catalysts are known to enable transformations through unique intermediates, such as a π-allyl-Rh species in certain dehydrogenation reactions, ultimately leading to C-H activation and cyclization. pku.edu.cn The catalyst, therefore, is not a passive bystander but an active participant that opens up specific, low-energy reaction pathways that would otherwise be inaccessible.

Derivatization and Structural Modifications of 2 Methylthiophene 3 Carboxylic Acid

Bioisosteric Replacements and Conformational Studies

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic properties.

In the context of thiophene (B33073) derivatives, a study reported the bioisosteric replacement of the ester moiety in a series of methyl 2-(acylamino)thiophene-3-carboxylates with amido or heterocyclic groups. researchgate.net This work also involved the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives as conformationally rigid analogues. researchgate.net The structural assignments of some of the intermediates, such as 4H-thieno[2,3-d] hhu.deresearchgate.netoxazin-4-ones, were confirmed by X-ray crystallographic studies. researchgate.net These studies are crucial for understanding the three-dimensional structure of the molecules and how they might interact with biological targets.

Another example of bioisosteric replacement is the use of a 3,4-diamino-3-cyclobutene-1,2-dione moiety as a novel bioisostere of the α-amino acid functionality. nih.gov This strategy was applied to create a series of N-methyl-D-aspartate (NMDA) receptor antagonists. nih.gov Such approaches could potentially be applied to 2-methylthiophene-3-carboxylic acid derivatives to explore new structural spaces and biological activities.

Conformational studies, often aided by computational methods and X-ray crystallography, are essential for understanding the spatial arrangement of atoms in these modified molecules. For example, the conformation of the 2,4-dimethylpiperidine (B1583269) ring in a derivative of 4,5,6,7-tetrahydro-benzothiophene was determined to be a twisted boat conformation by X-ray analysis. semanticscholar.org Such detailed structural information is invaluable for structure-activity relationship (SAR) studies.

Synthesis of Complex Polycyclic Systems Incorporating the Thiophene Core

The thiophene ring of this compound serves as a versatile scaffold for the construction of complex polycyclic and heterocyclic systems. These fused-ring structures are of significant interest in medicinal chemistry and materials science. Various synthetic strategies are employed to build additional rings onto the thiophene core, leading to a diverse array of compounds with unique properties.

One prominent strategy involves the cyclization of functionalized thiophene derivatives. For instance, aminothiophene carboxylic acid methyl esters can undergo phenylacetylation followed by cyclization to yield thienopyridinone isomers. nih.gov This approach has been utilized to synthesize a range of thieno[2,3-b]pyridinones, which have been investigated for their biological activities. nih.govresearchgate.net By modifying the substituents on the thiophene ring, researchers have been able to fine-tune the properties of the resulting polycyclic systems. For example, the introduction of halogens (Cl or Br) and short alkyl chains on the thiophene portion of the thienopyridinone nucleus has been shown to be successful in modulating biological activity. researchgate.net

Another approach to constructing polycyclic systems is through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, for example, has been employed to synthesize novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com This method involves the reaction of a brominated thienopyridine precursor with various (hetero)aryl boronic acids or their derivatives in the presence of a palladium catalyst. mdpi.com This versatile reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to a library of novel polycyclic compounds.

The scaffold hopping strategy has also been applied to design and synthesize novel thieno[3,2-b]pyridinone derivatives with potent biological activities. nih.gov This medicinal chemistry approach involves replacing a core molecular scaffold with a bioisosteric equivalent, which can lead to new compounds with improved properties. In the context of thiophene derivatives, this has led to the identification of the thieno[3,2-b]pyridinone scaffold as a promising chemotype for the development of new therapeutic agents. nih.gov

Furthermore, metal-free, acid-mediated denitrogenative transformation reactions of fused 1,2,3-triazoles provide another route to thieno[2,3-c]pyridine (B153571) derivatives. nih.gov This multi-step synthesis starts from 2-acetylthiophene (B1664040) and proceeds through a one-pot triazolization and a modified Pomeranz-Fritsch cyclization to form a fused 1,2,3-triazole intermediate, which then undergoes denitrogenation to yield the desired thieno[2,3-c]pyridine skeleton. nih.gov

The following tables summarize some of the complex polycyclic systems synthesized from thiophene-based starting materials.

Table 1: Synthesized Thieno[2,3-b]pyridinone Derivatives

| Compound | Substituents | Key Findings | Reference |

|---|---|---|---|

| 4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one | Phenyl group at position 5 | Showed notable inhibitory activity against the binding of [3H]glycine to rat membranes. | nih.gov |

| Thienopyridinone Derivatives | Halogen (Cl, Br) and short alkyl chains | Successful substituents for enhancing biological potency. | researchgate.net |

Table 2: Synthesized Thieno[3,2-b]pyridine and Thieno[3,2-b]pyridinone Derivatives

| Compound | Method | Key Findings | Reference |

|---|---|---|---|

| Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | Suzuki-Miyaura cross-coupling | Showed growth inhibition in triple-negative breast cancer cell lines. | mdpi.com |

| Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate | Suzuki-Miyaura cross-coupling | Synthesized from the corresponding boronic acid. | mdpi.com |

| Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate | Suzuki-Miyaura cross-coupling | Synthesized from the corresponding boronic acid. | mdpi.com |

Table 3: Synthesized Thieno[2,3-c]pyridine Derivatives

| Compound | Method | Key Findings | Reference |

|---|---|---|---|

| 7-(substituted methyl)thieno[2,3-c]pyridines | Acid-mediated denitrogenative transformation | A new and effective strategy for the synthesis of thieno[2,3-c]pyridine derivatives. | nih.gov |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the molecular structure of 2-Methylthiophene-3-carboxylic acid by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the methyl, thiophene (B33073) ring, and carboxylic acid protons.

The acidic proton of the carboxylic acid (–COOH) is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often around 10–12 ppm. libretexts.orgopenstax.org This significant downfield shift is due to the electronegativity of the oxygen atoms and the anisotropic effect of the carbonyl group. libretexts.org The protons on the thiophene ring are expected to appear in the aromatic region, while the methyl group protons will be found further upfield. Protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm range. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -COOH | ~10-12 | Broad Singlet | Chemical shift is concentration-dependent; signal disappears upon D₂O exchange. libretexts.org |

| H-5 | ~7.5 | Doublet | Coupled to H-4. |

| H-4 | ~7.1 | Doublet | Coupled to H-5. |

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs.

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule, with each unique carbon atom producing a distinct signal. The chemical shift of each signal provides insight into the carbon's hybridization and electronic environment.

The carbonyl carbon of the carboxylic acid is significantly deshielded due to the attached electronegative oxygen atoms, causing its signal to appear far downfield, typically in the 165–185 ppm range. libretexts.orgopenstax.orgpressbooks.pub The carbons of the thiophene ring are expected to resonate between approximately 125 and 150 ppm. libretexts.orgacs.org The methyl carbon, being an sp³-hybridized carbon, will appear at the highest field (lowest ppm value).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Carboxyl) | ~165-185 | The most deshielded carbon in the molecule. pressbooks.pub |

| C-2 (Thiophene) | ~140-150 | Attached to the methyl group. |

| C-3 (Thiophene) | ~130-140 | Attached to the carboxylic acid group. |

| C-5 (Thiophene) | ~127-135 | Aromatic C-H. |

| C-4 (Thiophene) | ~125-133 | Aromatic C-H. |

Note: Predicted values are based on typical chemical shift ranges for substituted thiophenes and carboxylic acids. pressbooks.publibretexts.orgoregonstate.edu

To unambiguously assign the proton and carbon signals and confirm the substitution pattern, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, a COSY spectrum would show a cross-peak between the signals for the H-4 and H-5 protons, confirming their adjacent positions on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the H-4 signal to the C-4 signal and the H-5 signal to the C-5 signal. It would also connect the methyl proton signal to the methyl carbon signal.

The methyl protons (-CH₃) showing correlations to the C-2 and C-3 carbons.

The H-4 proton showing correlations to C-3, C-5, and the carbonyl carbon.

The H-5 proton showing correlations to C-3 and C-4.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of the molecule's bonds. It is particularly effective for identifying the functional groups present.

FT-IR spectroscopy is highly effective for identifying the carboxylic acid functional group, which has several characteristic absorption bands. openstax.org Due to strong hydrogen bonding, carboxylic acids typically exist as dimers in the solid and liquid states, which significantly influences their IR spectra. spectroscopyonline.com

The most prominent feature is the extremely broad O–H stretching vibration, which appears from approximately 3300 to 2500 cm⁻¹. spectroscopyonline.comorgchemboulder.com This broadness is a hallmark of the hydrogen-bonded dimer. orgchemboulder.com The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption, typically between 1710 and 1680 cm⁻¹ for aromatic and conjugated acids. spectroscopyonline.com The C–O stretching vibration is also observable, usually in the 1320–1210 cm⁻¹ region. orgchemboulder.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Absorption Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O–H Stretch | 3300–2500 | Strong, Very Broad | Characteristic of a hydrogen-bonded carboxylic acid dimer. openstax.orgorgchemboulder.com |

| C–H Stretch (Aromatic/Alkyl) | 3100–2850 | Medium, Sharp | Peaks superimposed on the broad O-H band. |

| C=O Stretch (Carbonyl) | 1710–1680 | Strong, Sharp | Position is lowered due to conjugation with the thiophene ring. openstax.orgspectroscopyonline.com |

| C=C Stretch (Thiophene Ring) | ~1550-1400 | Medium-Variable | Aromatic ring stretching vibrations. |

| O–H Bend | 1440–1395 | Medium | In-plane bending. orgchemboulder.com |

| C–O Stretch | 1320–1210 | Strong | Coupled C-O stretching and O-H bending. orgchemboulder.com |

Raman spectroscopy provides complementary information to FT-IR. While the O-H and C=O stretches are visible, Raman is often more sensitive to the symmetric vibrations and the non-polar bonds that constitute the molecular backbone. For this compound, the thiophene ring vibrations are expected to be particularly prominent in the Raman spectrum.

Investigations of similar molecules like thiophene-2-carboxylic acid show that C-C and C-S stretching modes of the thiophene ring are clearly observed. iosrjournals.org The carbonyl (C=O) frequency in carboxylic acids also appears in Raman spectra, often observed around 1650 cm⁻¹ in associated dimers. ias.ac.in

Table 4: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Shift (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| C=O Stretch | ~1650 | Medium-Weak | Carbonyl frequency in the hydrogen-bonded dimer. ias.ac.in |

| C=C Stretch (Thiophene Ring) | ~1530, 1410, 1350 | Strong | Ring stretching vibrations are typically strong in Raman spectra. iosrjournals.org |

Electronic and Luminescence Spectroscopy

Electronic spectroscopy provides insight into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.

The UV-Vis spectrum of this compound is dictated by the presence of two primary chromophores: the thiophene ring and the carboxylic acid group. The interaction of these groups gives rise to characteristic electronic transitions. The absorption of UV radiation excites electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals. libretexts.orgscribd.com

The principal electronic transitions observed for this type of molecule are:

π → π transitions:* These are typically high-intensity absorptions arising from the conjugated π-system of the thiophene ring. For substituted thiophenes, the primary absorption band is often observed in the 230-280 nm range. The position and intensity of this band are sensitive to the nature and position of substituents on the ring. nii.ac.jp

n → π transitions:* This transition involves the non-bonding electrons of the carbonyl oxygen in the carboxylic acid group. It is a lower-energy, and thus longer-wavelength, transition compared to the π → π* transition. It appears as a weaker, often broad, band in the 270-300 nm region. masterorganicchemistry.com

The conjugation between the thiophene ring and the carboxyl group can influence the energy of these transitions. A 2-substituent on a thiophene ring generally conjugates more strongly with the ring than a 3-substituent does. nii.ac.jp In the case of this compound, the electronic interplay between the electron-donating methyl group and the electron-withdrawing carboxylic acid group, mediated through the thiophene π-system, determines the precise wavelengths (λmax) of maximum absorbance.

Table 1: Typical Electronic Transitions for this compound

| Transition Type | Origin | Approximate Wavelength (λmax) Range | Relative Intensity |

| π → π | Thiophene ring conjugated system | 230 - 280 nm | High |

| n → π | Carbonyl group (C=O) | 270 - 300 nm | Low |

Luminescence Properties of Metal Complexes

While this compound itself is not typically luminescent, its metal complexes can exhibit luminescence properties. The coordination of the carboxylate group to a metal ion can create new electronic states, leading to photoluminescence upon excitation. redalyc.org The emission properties are highly dependent on the nature of the metal ion and the coordination geometry of the resulting complex.

Luminescence in such complexes often arises from:

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital.

d-d transitions: In transition metal complexes, electrons can be excited between d-orbitals of the metal center.

The study of mixed ligand transition metal complexes has been a focus due to their potential photoluminescence properties. redalyc.org For instance, complexes of other heterocyclic carboxylic acids have been shown to form structures that can support such emissive pathways. mdpi.com The specific luminescent behavior of a metal complex with this compound would require dedicated synthesis and spectroscopic analysis.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, characteristic ions. The mass spectrum of this compound (molar mass: 142.18 g/mol ) would be expected to show a molecular ion peak at m/z = 142. nih.gov

The fragmentation pattern is governed by the stability of the resulting fragments. For carboxylic acids, common fragmentation pathways include:

Loss of a hydroxyl radical (•OH): This results in a prominent peak at M-17 (m/z = 125). miamioh.edu

Loss of a carboxyl radical (•COOH): This cleavage yields a peak at M-45 (m/z = 97), corresponding to the 2-methylthiophene (B1210033) cation. libretexts.org

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway for carbonyl compounds. libretexts.org

The presence of the stable aromatic thiophene ring means that the molecular ion peak is likely to be observed. libretexts.org The fragmentation of the thiophene ring itself can also contribute to the spectrum.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Formula of Fragment | Notes |

| 142 | Molecular Ion [M]⁺• | [C₆H₆O₂S]⁺• | Parent peak |

| 125 | [M - OH]⁺ | [C₆H₅OS]⁺ | Loss of hydroxyl radical |

| 97 | [M - COOH]⁺ | [C₅H₅S]⁺ | Loss of carboxyl group, forms 2-methylthiophene cation |

Applications in Chemical Fingerprinting of Complex Mixtures

The unique mass spectrum, with its specific molecular ion and pattern of fragment ions, serves as a "chemical fingerprint" for this compound. This fingerprint allows for its unambiguous identification in complex mixtures.

When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this method becomes highly selective and sensitive. This is particularly useful in:

Synthetic Chemistry: Monitoring the progress of a reaction where this compound is a reactant, intermediate, or product.

Materials Science: Detecting the presence and purity of the compound when it is used as a monomer or additive in the synthesis of new materials. quinoline-thiophene.com

Quality Control: Ensuring the identity and purity of the compound in industrial settings.

The detailed fragmentation data allows for differentiation from isomers or related impurities, making it a cornerstone of modern analytical chemistry. libretexts.org

Thermal Analysis (e.g., Thermogravimetric Analysis for Complex Characterization)

Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. Thermogravimetric Analysis (TGA) is particularly useful for characterizing the thermal stability and composition of metal complexes. aristonpubs.com

For a hypothetical metal complex of 2-Methylthiophene-3-carboxylate, TGA would measure the change in mass as the sample is heated in a controlled atmosphere. The resulting TGA curve provides information on decomposition temperatures, the stability of intermediates, and the composition of the final residue.

A typical thermal decomposition pattern for a hydrated metal complex of this compound might proceed in several stages:

Dehydration: An initial mass loss at lower temperatures (typically < 150 °C) corresponding to the removal of coordinated or lattice water molecules.

Decomposition of the Organic Ligand: At higher temperatures, the 2-methylthiophene-3-carboxylate ligand decomposes. This can be a multi-step process. mdpi.com

Formation of Final Residue: The process concludes with the formation of a thermally stable metal oxide or metal sulfide (B99878), depending on the metal and atmosphere.

The decomposition temperatures and the percentage of mass loss at each stage are characteristic of the specific metal complex, providing insight into its stoichiometry and the strength of the coordination bonds. redalyc.org For example, studies on metal complexes with similar carboxylate ligands show distinct, multi-stage decomposition profiles that are used to confirm their structure and compare their relative thermal stabilities. mdpi.comresearchgate.net

Table 3: Illustrative TGA Decomposition Stages for a Hypothetical Metal (M) Complex of this compound

| Temperature Range (°C) | Mass Loss Event | Product |

| 30 - 150 | Loss of coordinated water | Anhydrous complex |

| 150 - 400 | Decomposition of carboxylate and ring structure | Metal carbonate/sulfide intermediate |

| > 400 | Final decomposition | Stable metal oxide/sulfide |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. It is frequently used to investigate the properties of thiophene (B33073) derivatives. For instance, studies on the isomers thiophene-3-carboxylic acid and 3-methylthiophene-2-carboxylic acid have utilized the B3LYP functional, a popular hybrid functional, often paired with basis sets like 6-31G* or 6-311+G**, to explore their structures and energetics. nih.govresearchgate.net Similarly, DFT calculations with the 6-311G(d,p) basis set have been effectively used to study derivatives of 2-thiophene carboxylic acid. mdpi.com

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For thiophene carboxylic acids, a key structural feature is the orientation of the carboxylic acid group relative to the thiophene ring. researchgate.net

The electronic structure of a molecule is fundamental to its chemical reactivity. Key descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting a molecule's stability and reactivity; a smaller gap generally indicates higher reactivity. mdpi.comiosrjournals.org

In a comparative study of thiophene-3-carboxylic acid and 3-methylthiophene-2-carboxylic acid, DFT calculations revealed differences in their frontier orbital energies. researchgate.net The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. The distribution and energy of these orbitals provide insight into potential sites for electrophilic and nucleophilic attack. researchgate.net

Electronic properties such as ionization potential (IP) and electron affinity (EA) can also be calculated. These properties are crucial for understanding the behavior of molecules in electron transfer processes. For derivatives of 2-thiophene carboxylic acid, these electronic properties have been calculated to compare and determine the beneficial features of potential future medications. mdpi.com

Table 1: Calculated Electronic Properties of Thiophene Carboxylic Acid Isomers (Note: This table is illustrative, based on findings for related isomers. The specific values for 2-Methylthiophene-3-carboxylic acid would require dedicated calculations.)

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Thiophene-3-carboxylic acid | DFT/B3LYP/6-31G* | Data not available | Data not available | Data not available |

DFT calculations are a powerful tool for predicting the vibrational frequencies of molecules, which correspond to the peaks observed in an Infrared (IR) and Raman spectrum. By calculating the vibrational modes, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign spectral bands to specific molecular motions. iosrjournals.org

For 2-thiophene carboxylic acid, DFT calculations at the B3LYP/6-31G** level have been used to perform a normal coordinate analysis, assigning the fundamental vibrational frequencies. iosrjournals.org The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. iosrjournals.org This type of analysis for this compound would allow for a detailed understanding of its vibrational properties.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net

Red/Yellow regions : Indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack. In carboxylic acids, these regions are typically located around the oxygen atoms.

Blue regions : Indicate positive electrostatic potential, corresponding to electron-poor areas. These sites are susceptible to nucleophilic attack.

For thiophene carboxylic acid isomers, MEP analysis helps to visualize the regions of high and low electron density, providing clues about intermolecular interactions and chemical reactivity. nih.govresearchgate.net The analysis reveals how the electron-withdrawing carboxylic acid group and the electron-donating methyl group influence the charge distribution across the thiophene ring.

The distribution of electron charge within a molecule is a key determinant of its reactivity. Both DFT and Hartree-Fock methods can be used to calculate the charge distribution, often using population analysis schemes like Mulliken or Natural Bond Orbital (NBO) analysis. nih.goviosrjournals.org

These calculations quantify the partial charge on each atom, highlighting the most electrophilic and nucleophilic sites. In a study comparing thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, the charge distributions were explored to understand their differential reactivity towards nucleophiles. nih.gov The analysis showed how the position of the carboxylic acid group influences the polarization of the molecule and the accessibility of reactive sites. nih.gov Such an analysis for this compound would pinpoint the atoms most likely to participate in chemical reactions.

Hartree-Fock (HF) Theory Applications

Hartree-Fock (HF) theory is an ab initio method that provides a foundational, albeit less accurate, picture of the electronic structure compared to post-HF methods or DFT. It is often used in conjunction with DFT to provide a comparative analysis. nih.gov

In the study of thiophene carboxylic acid isomers, HF calculations were performed using the 6-311+G** basis set. nih.govresearchgate.net A notable finding was the difference in the description of the LUMO between HF and DFT methods. The HF calculations suggested a more delocalized LUMO compared to the more localized picture provided by DFT. nih.gov This difference highlights how the choice of theoretical method can impact the interpretation of electronic structure. The HF method was also used to explore ionization potentials and molecular electrostatic potentials, contributing to a comprehensive understanding of the molecules' properties. nih.govresearchgate.net

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are instrumental in exploring its potential as a ligand for various biological targets. While specific docking studies for this compound are not extensively documented in publicly available research, the methodology has been widely applied to structurally similar thiophene derivatives to predict their binding affinities and interaction modes with protein active sites.

For instance, molecular docking studies on derivatives of thiophene-2-carboxamide have been performed to investigate their interactions with protein receptors, revealing key binding modes such as hydrogen bonding and pi-stacking interactions. mdpi.com Similarly, docking simulations of thieno[2,3-b]thiophene (B1266192) derivatives have identified crucial hydrogen bonding and hydrophobic interactions within the binding pockets of target proteins. oakwoodchemical.com These studies underscore the importance of the thiophene scaffold and its substituents in forming stable ligand-protein complexes. The general approach involves preparing the 3D structure of the ligand (this compound) and the target protein, followed by a search algorithm to find the optimal binding pose based on a scoring function that estimates the binding affinity. The results of such studies can guide the rational design of more potent and selective inhibitors for specific enzymes or receptors.

Prediction of Reactivity and Conformational Preferences

The reactivity and conformational preferences of this compound can be effectively predicted using quantum mechanical calculations, such as Density Functional Theory (DFT). These methods provide detailed information about the molecule's electronic structure and energetics.

The conformational landscape of thiophene carboxylic acids is largely determined by the orientation of the carboxylic acid group relative to the thiophene ring. For the related isomer, 3-methylthiophene-2-carboxylic acid, computational studies have identified three possible conformations, with the stability influenced by the intramolecular interactions between the carboxylic acid group and the thiophene ring. nih.gov Similar conformational possibilities, dictated by the rotation around the C-C bond connecting the carboxylic group to the thiophene ring, would exist for this compound. The relative energies of these conformers determine their population at a given temperature.

The reactivity of the molecule can be understood by analyzing its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com For thiophene derivatives, the HOMO is often delocalized over the thiophene ring, while the LUMO's character can vary depending on the substituents. nih.govmdpi.com Analysis of the molecular electrostatic potential (MEP) map can further predict sites for electrophilic and nucleophilic attack.

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H6O2S | PubChem nih.gov |

| Molecular Weight | 142.18 g/mol | PubChem nih.gov |

| XLogP3-AA | 1.5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

This table presents computationally derived properties of this compound.

Solvent Effects in Computational Models

The surrounding solvent can significantly influence the properties and behavior of a molecule. Computational models that account for solvent effects are therefore essential for accurate predictions. The polarizable continuum model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant.

For carboxylic acids, solvent interactions are particularly important due to the potential for hydrogen bonding. Molecular dynamics simulations on related compounds have shown that strong interactions with solvent molecules can influence the formation of dimers in solution, which in turn can affect crystallization behavior. nih.gov In protic solvents, the carboxylic acid group of this compound would be expected to form hydrogen bonds with solvent molecules, which can affect its conformational equilibrium and reactivity.

Computational studies combining quantum chemistry with models like COSMO-RS (Conductor-like Screening Model for Real Solvents) can provide accurate predictions of thermochemical data in different solvents. nih.gov These models are crucial for understanding reaction kinetics and designing chemical processes involving this compound. The choice of solvent can alter the relative stability of different conformers and transition states, thereby influencing reaction outcomes.

Applications in Specialized Chemical Research Fields

Medicinal and Pharmaceutical Chemistry

The thiophene (B33073) nucleus is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Derivatives of 2-Methylthiophene-3-carboxylic acid are actively investigated for their potential therapeutic applications, serving as key building blocks for a range of biologically active compounds.

This compound and its close analogs are crucial starting materials in the synthesis of more complex molecules intended for pharmaceutical use. The carboxylic acid group provides a convenient handle for chemical modification, such as amidation or esterification, allowing for its incorporation into larger molecular structures. Thiophene-based compounds are integral to a wide array of drugs, including the anti-inflammatory agent Tiaprofenic acid and the antiplatelet drug Clopidogrel, highlighting the therapeutic importance of this heterocyclic core. nih.gov The versatility of the thiophene ring system allows it to act as a bioisostere for other aromatic rings, like benzene (B151609), offering a way to modulate the physicochemical properties and biological activity of a potential drug molecule. nih.gov Researchers utilize this scaffold to develop lead compounds, which are novel molecules that show promising activity towards a specific biological target and form the basis for further drug development.

Derivatives of thiophene-3-carboxylic acid have been identified as a potent class of inhibitors for the enzyme d-amino acid oxidase (DAO). nih.gov This flavoenzyme is a key target in the development of treatments for schizophrenia, as it metabolizes d-serine (B559539), a co-agonist of the NMDA receptor. nih.gov Inhibiting DAO can increase d-serine levels in the brain, potentially alleviating symptoms of the disorder.

Structure-activity relationship (SAR) studies have shown that the thiophene-3-carboxylic acid scaffold is highly effective. nih.govnih.gov The carboxylic acid group is crucial for binding, as it interacts with key amino acid residues (Tyr228 and Arg283) in the active site of the DAO enzyme. nih.gov Research indicates that small substituents on the thiophene ring are well-tolerated. nih.govnih.gov For instance, thiophene-3-carboxylic acid itself shows an IC₅₀ value of 4.4 µM. nih.gov The introduction of a methyl group, as in this compound, is consistent with the finding that small alkyl groups can be accommodated. X-ray crystallography studies of similar thiophene-based inhibitors have revealed that the thiophene ring stacks tightly with a tyrosine residue (Tyr224) in the enzyme's active site, a key interaction contributing to their inhibitory potency. nih.govnih.gov

Table 1: Inhibition of d-Amino Acid Oxidase (DAO) by Thiophene Carboxylic Acid Derivatives

| Compound | IC₅₀ (µM) for human DAO | Key Structural Features | Reference(s) |

|---|---|---|---|

| Thiophene-3-carboxylic acid | 4.4 | Unsubstituted thiophene-3-carboxylic acid scaffold. | nih.gov |

The thiophene core is a recurring motif in the search for new antimicrobial and antifungal agents due to the rise of drug-resistant pathogens. farmaciajournal.com While research on this compound itself is limited in this context, closely related 2-thiophenecarboxylic acid derivatives have been used to synthesize novel compounds with significant biological activity.

In one study, a series of new thiourea (B124793) derivatives were synthesized starting from 2-thiophenecarboxylic acid. farmaciajournal.com The process involved converting the carboxylic acid to its acid chloride, followed by reaction with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate intermediate. This intermediate was then reacted with various amines to produce the final thioureide compounds. farmaciajournal.com These derivatives were tested against a panel of microbial strains and showed promising activity. For example, some compounds exhibited minimum inhibitory concentrations (MIC) as low as 7.8 µg/mL against Bacillus subtilis. nih.gov Another study reported the synthesis of 2-[(substituted-benzylidene)-amino]-5-methyl-thiophene-3-carbonitrile derivatives, which demonstrated notable antifungal activity, particularly against Cryptococcus species. researchgate.net

Table 2: Antimicrobial Activity of Thiophene Derivatives

| Derivative Class | Starting Material | Test Organism | MIC Range (µg/mL) | Reference(s) |

|---|---|---|---|---|

| Thioureides | 2-Thiophenecarboxylic acid | Various bacteria | 7.8 - 500 | farmaciajournal.com |

Thiophene derivatives have been successfully developed as positive allosteric modulators (PAMs) of the GABA-B receptor. nih.govcnr.it GABA-B PAMs are of significant interest for treating conditions like anxiety and addiction, as they enhance the effect of the endogenous neurotransmitter GABA without directly activating the receptor themselves. nih.gov